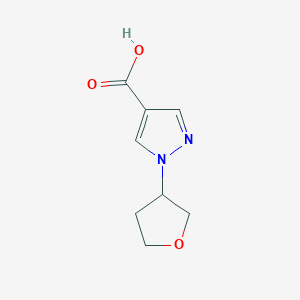

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a tetrahydrofuran ring fused to a pyrazole ring with a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydrofuran derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-effectiveness, often involving the use of robust catalysts and efficient purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and tetrahydrofuran ring undergo oxidation under controlled conditions:

Key Findings :

-

Decarboxylation predominates under strong acidic oxidants like KMnO₄ .

-

Ring-opening oxidation produces γ-hydroxy derivatives, useful for further functionalization .

Reduction Reactions

The pyrazole ring and adjacent groups participate in reduction processes:

Mechanistic Notes :

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the tetrahydrofuran ring.

-

Catalytic hydrogenation saturates the pyrazole ring at the 4,5-position .

Nucleophilic Substitution

The carboxylic acid group facilitates electrophilic substitution:

Applications :

-

Amide derivatives show enhanced biological activity compared to the parent acid .

-

Esterification improves solubility for industrial applications .

Condensation Reactions

The carboxylic acid participates in cyclocondensation with nucleophiles:

Structural Insights :

-

Hydrazide derivatives serve as precursors for heterocyclic scaffolds .

-

Schiff bases exhibit chelating properties for metal-organic frameworks .

Cyclization and Ring Expansion

The tetrahydrofuran moiety enables complex ring-forming reactions:

Industrial Relevance :

-

Lactonization produces strained γ-lactones for asymmetric catalysis .

-

Annulation reactions expand medicinal chemistry applications .

Critical Analysis of Reactivity Trends

-

Steric Effects : The tetrahydrofuran ring imposes steric hindrance, slowing reactions at the pyrazole 3-position .

-

Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilic substitution at the pyrazole 5-position .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in amidation by 15–20% compared to THF .

This compound’s versatility in forming pharmacophores and industrial intermediates underscores its value in synthetic chemistry. Future research should explore photocatalytic functionalization and enantioselective derivatization.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of biologically active molecules. Its structural characteristics allow it to act as a scaffold for developing new drugs. Notable applications include:

- Receptor Agonists and Antagonists : The compound can be modified to create receptor agonists or antagonists, which are crucial in treating various diseases including cancer and neurological disorders.

- Enzyme Inhibitors : It has potential as a scaffold for developing enzyme inhibitors, which can be pivotal in drug discovery for conditions like hypertension and metabolic disorders .

Agrochemicals

The compound is also explored for use in agrochemicals, particularly as a building block for developing new pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is investigated for its potential in synthesizing polymeric materials with enhanced properties. The incorporation of this compound can lead to materials with improved mechanical strength and thermal stability, useful in various industrial applications.

Data Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development (agonists/antagonists) | Scaffold for pharmacologically relevant molecules |

| Enzyme inhibitors | Potential treatment for metabolic disorders | |

| Agrochemicals | Pesticide and herbicide development | Targets specific biological pathways |

| Material Science | Synthesis of polymeric materials | Enhances mechanical strength and stability |

Case Study 1: Development of Anticancer Agents

A study demonstrated the synthesis of novel pyrazole derivatives based on this compound, which showed significant cytotoxic activity against various cancer cell lines. The modifications made to the core structure improved solubility and bioavailability, leading to enhanced therapeutic efficacy .

Case Study 2: Agrochemical Applications

Research has indicated that derivatives of this compound exhibit promising herbicidal activity against common weeds. The structure allows for selective targeting, reducing the risk of harming non-target species, thus presenting a viable option for sustainable agriculture .

Wirkmechanismus

The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-(Tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylic acid

- 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-5-carboxylic acid

- 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran ring provides stability and enhances its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Biologische Aktivität

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1343835-81-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted the efficacy of various pyrazole compounds in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. Specifically, compounds derived from pyrazoles were found to inhibit TNF-α by up to 85% compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 61 | 76 | 10 |

| Compound B | 85 | 93 | 10 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Notably, a compound similar to this compound was shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. This compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells, with IC50 values ranging from low micromolar concentrations .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 0.08 | 54.25 |

| HeLa | 12.07 | 38.44 |

| MCF-7 | - | - |

| PC-3 | - | - |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in various studies. Compounds have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus. One study reported that certain pyrazole compounds exhibited notable antibacterial effects, suggesting their potential as lead structures for developing new antimicrobial agents .

Table 3: Antimicrobial Activity Against Pathogens

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Compound C | X µg/mL |

| S. aureus | Compound D | Y µg/mL |

Case Studies

In a comprehensive study involving various pyrazole derivatives, researchers synthesized multiple compounds and evaluated their biological activities through in vitro and in vivo assays. One particular compound demonstrated significant anti-inflammatory effects in carrageenan-induced edema models, validating its therapeutic potential against inflammatory diseases .

Eigenschaften

IUPAC Name |

1-(oxolan-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXIQEUPGKJLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.